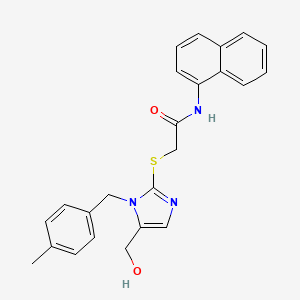![molecular formula C12H18Cl2N2 B2653303 [(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine CAS No. 892563-66-5](/img/structure/B2653303.png)
[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature . Another study discussed the selection of boron reagents for Suzuki–Miyaura coupling .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature . Another study discussed the selection of boron reagents for Suzuki–Miyaura coupling .科学的研究の応用
Environmental Impact and Dissipation
Research into the dissipation of herbicides in soil, such as studies on 2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives, explores how chemical compounds break down in environmental contexts. This line of investigation is crucial for understanding the environmental fate and ecological impact of chemical compounds, including how they degrade and their persistence in soil and water systems (Wilson, Geronimo, & Armbruster, 1997).
Analytical Chemistry Applications
The development of analytical methods for detecting and quantifying amines in biological and environmental samples indicates the importance of these compounds in various scientific fields. For instance, high-performance liquid chromatographic methods have been used to determine serum aliphatic amines in chronic renal failure patients, highlighting the medical and environmental relevance of accurately measuring amines (Baba, Watanabe, Gejyo, & Arakawa, 1984).
Medicinal Chemistry and Drug Development
The synthesis and evaluation of compounds for their biological activities, such as cytotoxicity against cancer cell lines, demonstrate the potential medical applications of chemical compounds. Research into carboxamide derivatives of benzo[b][1,6]naphthyridines for their growth inhibitory properties against various cancer cell lines exemplifies the exploration of chemical compounds for therapeutic purposes (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Biochemistry and Metabolism
Investigations into the metabolism of aromatic amines in organisms, such as the study of 3:4-dimethylaniline in rats, contribute to our understanding of how these compounds are processed biologically. Such research is fundamental for assessing the safety, toxicity, and potential health effects of chemical compounds (Boyland & Sims, 1959).
Polymer Science and Material Engineering
The development of novel materials, such as the synthesis of aromatic poly(amine-imide)s bearing a pendent triphenylamine group, showcases the application of chemical compounds in creating advanced materials with specific thermal, photophysical, electrochemical, and electrochromic characteristics. This research avenue is pivotal for the innovation of new materials with applications in electronics, coatings, and more (Cheng, Hsiao, Su, & Liou, 2005).
Safety and Hazards
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2/c1-16(2)7-3-6-15-9-10-4-5-11(13)12(14)8-10/h4-5,8,15H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGFDBVBDYLQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


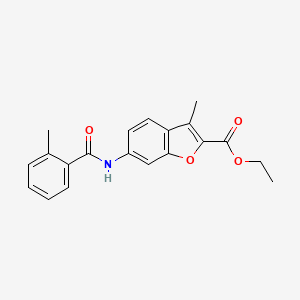
![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)

![[6-Fluoro-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2653228.png)
![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)
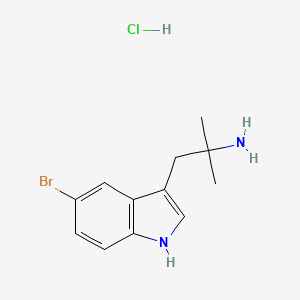
![2-[(3-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2653233.png)
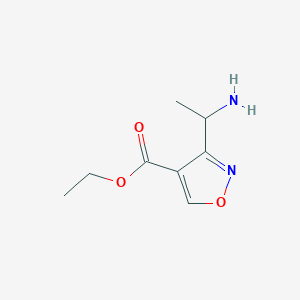
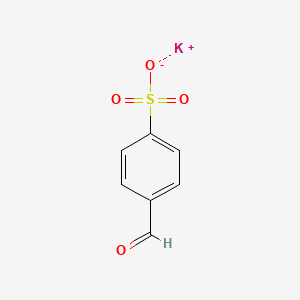
![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2653239.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2653242.png)
